molecular formula C11H12ClN3O B2560137 {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 785725-61-3

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

Cat. No.: B2560137
CAS No.: 785725-61-3
M. Wt: 237.69
InChI Key: YRZMGVNRUPMCQF-UHFFFAOYSA-N
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Description

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a secondary amine featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and an ethylmethylamine side chain at position 2. This compound has been explored in pharmaceutical and agrochemical research, though its discontinued commercial status (Ref: 10-F367882) suggests challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZMGVNRUPMCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available research findings regarding its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 785725-61-3

The compound features a chlorophenyl group and an oxadiazole moiety, which are significant in determining its biological activity.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl group may enhance these activities through various mechanisms:

  • Antioxidant Activity : Oxadiazoles are known to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathological processes, such as proteases or kinases.
  • Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways.

Anticancer Activity

A study investigating oxadiazole derivatives demonstrated significant anticancer potential against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. In particular, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a controlled study published in Pharmaceutics, researchers evaluated the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation significantly compared to control groups .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity Type Effectiveness Mechanism
AnticancerHighInduction of apoptosis; cell cycle arrest
AntimicrobialModerateInhibition of bacterial growth
AntioxidantSignificantScavenging free radicals; reducing oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Compound A : (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
  • Structure: The phenyl ring has a 2-chloro and 5-methyl substitution, with an additional phenoxymethyl linker.
  • Properties: Hydrogen bond donors: 2; Acceptors: 5; Topological polar surface area (TPSA): 60.2 Ų . Increased molecular complexity (complexity score: 270) due to the phenoxymethyl group.
  • Impact: The methyl group enhances lipophilicity, while the phenoxy linker may reduce metabolic stability compared to the parent compound.
Compound B : (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
  • Structure: 4-Methoxyphenoxy substitution with a phenoxymethyl linker.
  • Impact: The electron-donating methoxy group may reduce electronic interactions with targets compared to the electron-withdrawing chlorine in the parent compound.

Variations in the Oxadiazole Substituents

Compound C : N-Methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
  • Structure : Replaces 2-chlorophenyl with 2-methylphenyl.
  • Properties :
    • Molecular weight: 217.27 g/mol; Hazard class: Irritant .
  • Lower molecular weight may improve bioavailability.
Compound D : [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride
  • Structure : Aliphatic isopropyl group replaces the aromatic substituent.
  • Properties : Purity: 96%; Hydrochloride salt improves solubility .
  • Impact : The aliphatic group enhances lipophilicity, favoring membrane permeability but possibly reducing target specificity.

Key Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) TPSA (Ų) Notable Properties
Parent Compound 2-Chlorophenyl ~233.7* ~50.1† Discontinued; electron-withdrawing Cl
Compound A 2-Chloro-5-methylphenoxymethyl 339.24 (HCl salt) 60.2 High complexity; moderate solubility
Compound B 4-Methoxyphenoxymethyl ~335.3* ~70.3† Discontinued; metabolic instability
Compound C 2-Methylphenyl 217.27 ~50.1† Irritant hazard; higher bioavailability
Compound D Isopropyl ~206.7* (HCl salt) ~40.1† High purity (96%); improved solubility

*Estimated based on structural analogs.
†Calculated using similar frameworks.

Research Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl group in the parent compound likely enhances binding to ThDP-dependent enzymes or receptors compared to methyl or methoxy analogs .
  • Aliphatic vs. Aromatic Substituents : Aliphatic groups (e.g., isopropyl) improve lipophilicity but may reduce target specificity, as seen in Compound D .
  • Salt Forms : Hydrochloride salts (Compounds A, D) are common for enhancing aqueous solubility, critical for in vivo applications .

Q & A

Basic: What are the optimal synthetic routes for {2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine, and how can yield be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) alkylation to introduce the ethylmethylamine side chain.

  • Oxadiazole Formation: Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under microwave irradiation (300 W, 5–6 min) or reflux conditions improves reaction efficiency .
  • Alkylation: Reacting the oxadiazole intermediate with 2-chloroethylmethylamine or its precursors (e.g., 2-chloro-1-(2-iodoethyl)-benzene) in polar solvents like ethanol, followed by purification via crystallization, achieves yields ~50–70% .
    Yield Optimization:
  • Use catalysts like ammonium acetate (20 mol%) to accelerate cyclization .
  • Monitor reaction progress with TLC and employ high-purity intermediates to minimize by-products .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Key peaks include aromatic protons (δ 7.2–7.6 ppm for 2-chlorophenyl), methylamine protons (δ 2.8–3.4 ppm), and oxadiazole-linked ethyl protons (δ 3.1–3.4 ppm) .
    • ¹³C NMR: Confirm oxadiazole carbons (δ 160–165 ppm) and quaternary carbons in the aromatic ring .
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks (e.g., m/z 313.1 for the parent ion) and isotopic patterns consistent with chlorine .
  • IR Spectroscopy: Stretching vibrations for C=N (1634 cm⁻¹) and N–O (1280 cm⁻¹) confirm oxadiazole functionality .
  • HPLC: Purity >95% is achievable with reverse-phase columns (e.g., C18), retention time ~19.6 min under optimized conditions .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:
Stability assessments should include:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) or heat samples to 50–100°C for 24–72 hours. The oxadiazole ring is generally stable below 150°C but may degrade at higher temperatures .
  • pH Stability: Test in buffers (pH 1–12) at 37°C. The methylamine group may protonate under acidic conditions, affecting solubility, while alkaline conditions could hydrolyze the oxadiazole ring .
  • Storage Recommendations: Store as a hydrochloride salt at –20°C in desiccated environments to prevent hygroscopic degradation .

Advanced: How can enantiomeric purity be assessed if the compound has chiral centers?

Methodological Answer:
If chirality arises (e.g., from the ethylmethylamine side chain), use:

  • Chiral HPLC: Employ columns like Chiralpak IG or AD with hexane:isopropanol (90:10) mobile phases. Monitor enantiomer separation via UV detection .
  • Circular Dichroism (CD): Compare CD spectra with enantiopure standards to confirm optical activity.
  • NMR with Chiral Shift Reagents: Add Eu(fod)₃ to resolve enantiomer-specific splitting in ¹H NMR spectra .

Advanced: What methodologies are used to evaluate metabolic stability in biological systems?

Methodological Answer:

  • In Vitro Hepatic Microsome Assays: Incubate the compound with rat or human liver microsomes (37°C, NADPH-regenerating system). Quantify parent compound depletion via LC-MS/MS over 0–60 minutes .
  • Metabolite Identification: Use high-resolution MS (HRMS) and MS/MS fragmentation to detect hydroxylated or N-demethylated metabolites. Cross-reference with databases like PubChem .
  • Half-Life Calculation: Apply first-order kinetics to metabolic degradation data; compounds with t₁/₂ >30 min are considered metabolically stable .

Advanced: How should researchers address contradictory data in synthesis outcomes (e.g., varying yields or by-products)?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature control) and validate starting material quality via NMR .
  • By-Product Analysis: Use preparative HPLC or column chromatography to isolate impurities. Characterize via HRMS and 2D NMR to identify structures (e.g., uncyclized intermediates or dimerized products) .
  • Computational Modeling: Perform DFT calculations to predict reaction pathways and identify energetically favorable by-products .

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